molecular formula C10H12O4S B8352685 p-(Methanesulfonyloxy)propiophenone

p-(Methanesulfonyloxy)propiophenone

Cat. No.: B8352685
M. Wt: 228.27 g/mol
InChI Key: QDHHEDKKSBTZSR-UHFFFAOYSA-N
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Description

Structurally, it consists of a propiophenone backbone (C₆H₅COCH₂CH₃) with the methanesulfonyloxy moiety enhancing its reactivity as a synthetic intermediate. The sulfonyloxy group is electron-withdrawing, which polarizes the carbonyl group, making it more susceptible to nucleophilic attack or substitution reactions. This compound is primarily utilized in organic synthesis as a precursor for generating aryl radicals, participating in cross-coupling reactions, or serving as a leaving group in nucleophilic aromatic substitutions .

Properties

Molecular Formula

C10H12O4S

Molecular Weight

228.27 g/mol

IUPAC Name

(4-propanoylphenyl) methanesulfonate

InChI

InChI=1S/C10H12O4S/c1-3-10(11)8-4-6-9(7-5-8)14-15(2,12)13/h4-7H,3H2,1-2H3

InChI Key

QDHHEDKKSBTZSR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of p-(Methanesulfonyloxy)propiophenone are influenced by its substituent, distinguishing it from structurally related propiophenone derivatives. Below is a detailed comparison based on substituent effects, reaction yields, and enzymatic interactions.

Substituent Effects on Reactivity and Physical Properties

Compound Substituent Electronic Effect Key Reactivity
Propiophenone None Neutral Undergoes α-phenylselenation (0.59 mmol yield) and efficient BVMO oxidation (95% conversion) .
4-Methylpropiophenone Methyl (-CH₃) Electron-donating Likely reduced carbonyl activation; limited data on enzymatic conversion .
4-Benzyloxypropiophenone Benzyloxy (-OBn) Electron-donating Bulky substituent may hinder nucleophilic reactions; used in glycoside synthesis .
This compound Methanesulfonyloxy (-OSO₂CH₃) Electron-withdrawing Enhances leaving-group ability; polarizes carbonyl for nucleophilic substitution .

Key Observations:

  • The electron-withdrawing nature of the methanesulfonyloxy group increases the electrophilicity of the carbonyl carbon compared to methyl or benzyloxy substituents, facilitating nucleophilic substitutions.
  • In contrast, electron-donating groups (e.g., -CH₃, -OBn) reduce carbonyl reactivity, as seen in lower α-phenylselenation yields for acetophenone (0.51 mmol) compared to propiophenone (0.59 mmol) .

Enzymatic Conversion Efficiency

Baeyer-Villiger monooxygenases (BVMOs) exhibit substrate specificity influenced by substituents:

Compound BVMO Conversion Efficiency (TON*) Notes
Propiophenone 95% (TON 179) Efficiently oxidized by ssnBVMO to phenyl propanoate and phenol .
This compound Likely low or negligible Bulky/electron-withdrawing substituents may hinder enzyme binding .
4-Methylpropiophenone Not tested Methyl group may slightly reduce steric hindrance compared to -OSO₂CH₃.

Key Observations:

  • Propiophenone’s unsubstituted structure allows high BVMO conversion (95%), whereas bulky or polar groups (e.g., -OSO₂CH₃) likely disrupt enzyme-substrate interactions.

Leaving Group Ability in Substitution Reactions

Sulfonyloxy groups are critical in substitution reactions due to their leaving-group aptitude:

Compound Leaving Group Relative Reactivity in SN Reactions
p-Toluenesulfonyloxy (Tosyl) -OSO₂C₆H₄CH₃ High (standard for SN2 reactions)
Methanesulfonyloxy (Mesyl) -OSO₂CH₃ Higher than tosyl in polar solvents
Benzyloxy -OBn Poor (requires strong acid/base)

Key Observations:

  • This compound’s mesyl group outperforms tosyl in leaving-group ability under specific conditions, enabling efficient nucleophilic substitutions .
  • In contrast, benzyloxy or methoxy substituents require harsher conditions for displacement .

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